Actaplanin G
Description
Properties
CAS No. |
83381-73-1 |
|---|---|
Molecular Formula |
C78H81ClN8O30 |
Molecular Weight |
1645.98 |
IUPAC Name |
31-chloro-2c-o-de(o-beta-D-arabinopyranosyl-(1->2)-alpha-D-mannopyranosyl)-6c-o-de(6-deoxy-alpha-L-mannopyranosyl)-19-deoxy- |
InChI |
1S/C78H81ClN8O30/c1-27-44(93)17-33-19-46(27)112-47-18-30(6-12-43(47)92)55(81)71(102)82-41-14-29-4-9-36(10-5-29)110-49-20-34-21-50(69(49)117-78-67(100)65(98)63(96)52(26-89)115-78)111-45-13-8-32(16-39(45)79)68(116-53-24-40(80)61(94)28(2)109-53)60-75(106)86-59(76(107)108-3)38-22-35(90)23-48(113-77-66(99)64(97)62(95)51(25-88)114-77)54(38)37-15-31(7-11-42(37)91)56(72(103)87-60)84-74(105)58(34)85-73(104)57(33)83-70(41)101/h4-13,15-23,28,40-41,51-53,55-68,77-78,88-100H,14,24-26,80-81H2,1-3H3,(H,82,102)(H,83,101)(H,84,105)(H,85,104)(H,86,106)(H,87,103)/t28-,40-,41?,51-,52-,53?,55?,56?,57?,58?,59?,60?,61-,62-,63-,64+,65+,66+,67-,68?,77?,78?/m1/s1 |
InChI Key |
BDNDRNLSLGGULA-DYXFHWNWSA-N |
SMILES |
Cc1c(cc2cc1Oc3cc(ccc3O)C(C(=O)NC4Cc5ccc(cc5)Oc6cc7cc(c6OC8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)Oc9ccc(cc9Cl)C(C1C(=O)NC(c3cc(cc(c3-c3cc(ccc3O)C(C(=O)N1)NC(=O)C7NC(=O)C2NC4=O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C(=O)OC)OC1C[C@H]([C@@H]([C@H](O1)C)O)N)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Actaplanin G, Antibiotic-a 4696G, Ristomycin A |
Origin of Product |
United States |
Chemical and Physical Properties of Actaplanin G
Actaplanin (B1258164) G is a white crystalline solid that is soluble in water but insoluble in most organic solvents. drugfuture.com It is stable over a pH range of 1.0 to 10.0 at temperatures up to 27°C. drugfuture.com
| Property | Value | Source |
| Molecular Formula | C78H81ClN8O30 | nih.gov |
| Molecular Weight | 1646.0 g/mol | nih.gov |
| Appearance | White crystalline solid | drugfuture.com |
| Solubility | Soluble in water, insoluble in most organic solvents | drugfuture.com |
| UV max (acidic and neutral solutions) | 276 nm | drugfuture.com |
| Optical Rotation [α]D25 | -42.3° (c = 1 in water) | drugfuture.com |
Mechanism of Action
The primary mechanism of action for glycopeptide antibiotics, including Actaplanin (B1258164) G, is the inhibition of bacterial cell wall synthesis. eurekaselect.comumn.edu They achieve this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. nih.govebsco.com This binding prevents the transglycosylation and transpeptidation steps in peptidoglycan polymerization, which are essential for the formation of a stable cell wall. umn.eduebsco.com The disruption of cell wall integrity ultimately leads to bacterial cell death. umn.edu A solid-phase enzyme-receptor assay (SPERA) developed for this class of antibiotics exploits this specific interaction with the acyl-D-alanyl-D-alanine moiety. nih.gov In this assay, actaplanin was found to be a very strong competitor, indicating its high affinity for the target. nih.gov
Molecular Mechanism of Action Research for Actaplanin G
Identification of the Primary Molecular Target in Gram-Positive Bacteria
The primary molecular target of Actaplanin (B1258164) G and other glycopeptide antibiotics in Gram-positive bacteria is the developing peptidoglycan layer of the cell wall. creative-biolabs.commdpi.com Specifically, these antibiotics bind to the acyl-D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. mdpi.com This interaction prevents the proper assembly of the peptidoglycan matrix, a critical component that provides structural integrity to the bacterial cell. creative-biolabs.com
Research has shown that Actaplanin G is part of a complex of related glycopeptide antibiotics produced by the bacterium Actinoplanes missouriensis. nih.gov These actaplanins, including this compound, share a common peptide core and an amino sugar, but differ in their neutral sugar composition. nih.govwikipedia.org The antimicrobial activity of these compounds is directly linked to their core peptide structure and its ability to interact with the bacterial cell wall precursors. nih.gov
Detailed Mechanism of Inhibition of Bacterial Cell Wall Biosynthesis
The biosynthesis of the bacterial cell wall is a multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. creative-biolabs.com Glycopeptide antibiotics like this compound interfere with the late, extracellular stages of this process. mdpi.com By binding to the D-Ala-D-Ala termini of the peptidoglycan precursors, this compound sterically hinders the enzymes responsible for the final steps of cell wall assembly. mdpi.comucl.ac.be
This binding effectively blocks two crucial reactions:
Transglycosylation: The polymerization of the glycan chains of the peptidoglycan.
Transpeptidation: The cross-linking of the peptide side chains.
The inhibition of these processes prevents the incorporation of new subunits into the growing peptidoglycan network. mdpi.com This leads to a weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. nih.gov
Specific Binding Interactions with Peptidoglycan Precursors (D-Ala-D-Ala Terminus)
The interaction between glycopeptide antibiotics and the D-Ala-D-Ala terminus of peptidoglycan precursors is highly specific and involves the formation of multiple hydrogen bonds. mdpi.comucl.ac.be The antibiotic molecule creates a binding pocket that accommodates the D-Ala-D-Ala dipeptide. ucl.ac.bedrugbank.com This complex is stabilized by an array of five hydrogen bonds, which effectively sequesters the substrate from the enzymes that catalyze cell wall synthesis. mdpi.comdrugbank.com
A solid-phase enzyme-receptor assay (SPERA) has been developed to study the binding of various glycopeptide antibiotics, including actaplanin, to a synthetic analog of the D-Ala-D-Ala receptor. In competitive binding studies, actaplanin demonstrated strong binding to this receptor.
Comparative Analysis of this compound's Mechanism with Other Glycopeptide Antibiotics
While this compound shares its fundamental mechanism of action with other glycopeptide antibiotics, there are notable differences in their structure and activity. The table below provides a comparative overview of this compound and other well-known glycopeptides.
| Antibiotic | Core Structure Type | Primary Mechanism of Action | Key Structural Features & Notes |
| This compound | Glycopeptide | Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. mdpi.com | Part of a complex of related antibiotics produced by Actinoplanes missouriensis. nih.gov Contains the amino sugar L-ristosamine, similar to Ristocetin (B1679390). nih.gov |
| Vancomycin (B549263) | Glycopeptide | Primarily inhibits the transpeptidation step of cell wall synthesis by binding to the D-Ala-D-Ala terminus. ucl.ac.be | Considered a first-generation glycopeptide. wikipedia.org Its large size limits its effectiveness against Gram-negative bacteria. |
| Teicoplanin | Lipoglycopeptide | Inhibits both transpeptidation and transglycosylation by binding to the D-Ala-D-Ala terminus. ucl.ac.be | A first-generation glycopeptide with a lipophilic side chain that enhances its antibacterial potency and prolongs its half-life compared to vancomycin. mdpi.comucl.ac.be |
| Ristocetin | Glycopeptide | Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus. | Shares structural similarities with the actaplanin aglycone (the core peptide without its sugar moieties). nih.gov Contains the same amino sugar, L-ristosamine, as actaplanin. nih.gov |
Impact of Glycosylation Pattern on Antimicrobial Activity
The glycosylation pattern, which refers to the type and arrangement of sugar molecules attached to the peptide core, significantly influences the antimicrobial potency of actaplanins. doi.org The actaplanin complex comprises several factors, including Actaplanins A, B1, B2, B3, C1, and G, all sharing the same peptide core and an amino sugar but differing in their neutral sugar content, which includes glucose, mannose, and rhamnose. nih.govwikipedia.orgjst.go.jp
The presence and nature of these sugar moieties are not merely structural decorations; they play an active role in the antibiotic's mechanism of action. For instance, in other glycopeptides, the sugar residues can contribute to the molecule's solubility, stability, and ability to dimerize, which can enhance its binding to the target site on the bacterial cell wall precursor, Lipid II. ucl.ac.be While specific studies detailing the precise impact of each neutral sugar in this compound are limited, the variation in their composition among the different actaplanin factors suggests a direct correlation with their biological activity spectrum and potency. nih.govjst.go.jp The removal of these neutral sugars, as discussed in the following sections, has been a key strategy in SAR studies to probe their importance.
Research into Semi-Synthetic Derivatives and Analogues through Selective Hydrolysis and Re-glycosylation
To investigate the roles of the different components of this compound, scientists have employed chemical modification techniques, primarily selective hydrolysis and re-glycosylation, to create semi-synthetic derivatives and analogues. ucl.ac.begoogle.com These methods allow for the systematic removal and replacement of sugar moieties to assess their contribution to antimicrobial activity.
A critical step in understanding the SAR of this compound involves the generation of its pseudo-aglycone and aglycone forms. nih.govjst.go.jp
Pseudo-aglycone (Ψ-aglycone): This derivative is formed through methanolysis, a process that selectively removes the neutral sugar moieties (glucose, mannose, and rhamnose) while leaving the core peptide and the amino sugar intact. nih.govjst.go.jpresearchgate.net Studies have shown that the actaplanin pseudo-aglycone retains a significant percentage of the antibiotic activity and the same antimicrobial spectrum as the parent compound. nih.govjst.go.jp This indicates that the core structure with the amino sugar is the primary determinant of its antibacterial action. The 1H NMR spectrum of the actaplanin pseudo-aglycone shows similarities to that of the ristocetin Ψ-aglycone, another glycopeptide antibiotic. nih.govjst.go.jp
Aglycone: Complete hydrolysis, which removes all sugar moieties including the amino sugar, results in the aglycone. google.com The aglycone of actaplanin is a complex peptide composed of aromatic amino acids. nih.govresearchgate.net Comparing the activity of the fully glycosylated this compound, its pseudo-aglycone, and its aglycone helps to elucidate the specific roles of the neutral and amino sugars. Hydrolytic studies have identified the amino sugar present in actaplanin as L-ristosamine. nih.govjst.go.jp
The generation of these core structures is fundamental for creating novel semi-synthetic derivatives. google.com
Table 1: Hydrolysis Products of this compound and their Characteristics
| Derivative | Description | Key Structural Feature | Antimicrobial Activity |
| This compound | Fully glycosylated parent compound | Peptide core + amino sugar + neutral sugars | High |
| Pseudo-aglycone | Product of selective hydrolysis (methanolysis) | Peptide core + amino sugar | Retained high activity |
| Aglycone | Product of complete hydrolysis | Peptide core only | Significantly reduced activity |
This table is based on findings from hydrolytic studies on the actaplanin complex. nih.govjst.go.jp
While specific examples of re-glycosylation with modified sugar moieties on this compound are not extensively detailed in the provided search results, this is a common strategy in the broader field of glycopeptide antibiotic development. ucl.ac.be The process would involve chemically or enzymatically attaching novel or modified sugars to the actaplanin aglycone or pseudo-aglycone. ox.ac.uk The goal of such modifications is to potentially enhance the antibiotic's properties, such as increasing its efficacy against resistant bacterial strains, improving its pharmacokinetic profile, or altering its spectrum of activity. The synthesis of sugar amino acids and their incorporation into peptide structures is an area of research that could be applied to create novel glycopeptide analogues. researchgate.net
Generation and Characterization of Pseudo-aglycones and Aglycones
Investigation of the Role of the Peptide Core Structure in Biological Function
The peptide core of this compound is the foundational element responsible for its biological function. nih.govjst.go.jp This heptapeptide (B1575542) backbone, composed of complex aromatic amino acids, forms a rigid, cup-shaped structure that is essential for binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in the bacterial cell wall. ucl.ac.be This binding event physically obstructs the enzymes responsible for cell wall synthesis, leading to bacterial cell death.
The integrity of this peptide core is paramount. Studies on other glycopeptides have shown that even minor modifications to the peptide backbone can drastically alter or abolish antimicrobial activity. nih.gov The arrangement of the amino acids and the cross-linking between them create the specific conformation necessary for target recognition and binding. Therefore, while the glycosylation pattern modulates the activity and properties of this compound, the fundamental antibacterial action is dictated by its peptide core. nih.govjst.go.jp
Biochemical Mechanisms of Resistance in Target Bacteria
The primary mechanism of high-level resistance to glycopeptide antibiotics in target bacteria involves a fundamental change in the antibiotic's target, the peptidoglycan precursor.
The bactericidal action of glycopeptides like vancomycin and teicoplanin relies on their ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan, thereby inhibiting cell wall synthesis. asm.orgmdpi.com Resistance is achieved by replacing this D-Ala-D-Ala terminus with either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). mdpi.commdpi.com This substitution dramatically reduces the binding affinity of glycopeptide antibiotics to their target. The substitution of D-Ala-D-Ala with D-Ala-D-Lac can decrease the affinity of vancomycin for its target by as much as 1,000-fold. mdpi.comnih.gov The D-Ala-D-Ser substitution results in a more moderate, six-fold decrease in vancomycin's affinity, leading to low-level resistance. mdpi.com
Different resistance phenotypes are associated with these alterations. For instance, the VanA phenotype confers high-level resistance to both vancomycin and teicoplanin through the production of D-Ala-D-Lac precursors. mdpi.com In contrast, the VanB phenotype, also involving D-Ala-D-Lac, results in resistance to vancomycin but susceptibility to teicoplanin. mdpi.comresearchgate.net Resistance phenotypes involving D-Ala-D-Ser, such as VanC, VanE, VanG, and VanL, typically confer low-level resistance to vancomycin while remaining susceptible to teicoplanin. frontiersin.orgnih.gov
The synthesis of these altered peptidoglycan precursors is orchestrated by a set of enzymes encoded by the van gene clusters. asm.org The core components for producing D-Ala-D-Lac-terminating precursors are encoded by the vanHAX operon. frontiersin.org
VanH: A dehydrogenase that reduces pyruvate (B1213749) to D-lactate. frontiersin.orgasm.org
VanA: A ligase that synthesizes the D-Ala-D-Lac depsipeptide. frontiersin.orgasm.org
VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall and ensuring the predominance of the resistance-conferring precursors. frontiersin.orgasm.org
An additional enzyme, VanY , a D,D-carboxypeptidase, often contributes to the resistance phenotype. mdpi.comnih.gov VanY functions by cleaving the terminal D-alanine residue from peptidoglycan precursors that have escaped modification, including those ending in D-Ala-D-Ala. asm.orgnih.gov While often considered an ancillary component in the presence of a functional VanHAX system, in some organisms, such as the A40926 producer Nonomuraea gerenzanensis, a VanY homolog is the primary mechanism of resistance. mdpi.comasm.org VanX and VanY have distinct, non-overlapping roles; VanX hydrolyzes the D-Ala-D-Ala dipeptide, while VanY acts on the terminal D-Ala of membrane-bound lipid intermediates. nih.gov
| Enzyme | Function in Glycopeptide Resistance |
| VanH | Reduces pyruvate to D-lactate (D-Lac). frontiersin.orgasm.org |
| VanA | Catalyzes the formation of the D-Ala-D-Lac depsipeptide. frontiersin.orgasm.org |
| VanX | A D,D-dipeptidase that cleaves the D-Ala-D-Ala dipeptide. frontiersin.orgasm.org |
| VanY | A D,D-carboxypeptidase that removes the terminal D-Ala from peptidoglycan precursors. mdpi.comnih.gov |
Alteration of Peptidoglycan Precursor Termini (e.g., D-Ala-D-Lac, D-Ala-D-Ser)
Genetic Determinants and Transferability of Resistance Genes
The genes responsible for glycopeptide resistance are often located on mobile genetic elements, such as plasmids and transposons, which facilitates their spread between bacteria. nih.govnih.govmdpi.com The emergence of antibiotic resistance is closely linked to the ease of mutation and the extent of genetic information exchange in bacteria through processes like conjugation, transformation, and transduction. nih.gov
For example, the vanA gene cluster is frequently carried on the transposon Tn1546, which can be located on plasmids. oup.com This allows for the horizontal transfer of high-level vancomycin resistance between different bacterial strains and even species, such as from vancomycin-resistant enterococci (VRE) to Listeria spp. nih.govresearchgate.net Studies have shown that the transfer of glycopeptide resistance can occur more readily in vivo, for instance in the digestive tract of mice, than in vitro. oup.com Plasmids carrying vanB have also been identified and shown to be transferable, contributing to the spread of VanB-type resistance. asm.org The source of the donor enterococci has been shown to influence the success of these transfer events. nih.govresearchgate.net This transferability of resistance genes is a major factor in the dissemination of glycopeptide resistance in clinical settings. mdpi.com
Self-Resistance Strategies Employed by Actaplanin-Producing Organisms
Glycopeptide-producing actinomycetes must possess mechanisms to avoid suicide from the antibiotics they synthesize. oup.com These self-resistance strategies are often homologous to the resistance mechanisms found in pathogenic bacteria and are believed to be their evolutionary origin. mdpi.commdpi.com
The teicoplanin producer, Actinoplanes teichomyceticus, possesses van-like genes within its teicoplanin biosynthetic cluster. oup.comresearchgate.netoup.com Research has shown that A. teichomyceticus constitutively expresses vanH, vanA, and vanX gene homologs, leading to the production of peptidoglycan precursors that terminate in D-Ala-D-Lac. asm.orgresearchgate.net This modification of its own cell wall prevents the teicoplanin it produces from binding and inhibiting cell wall synthesis. asm.org The expression of these resistance genes in A. teichomyceticus is independent of the activators for teicoplanin biosynthesis. researchgate.net Heterologous expression of the van gene set from A. teichomyceticus in Streptomyces coelicolor has been shown to confer resistance to teicoplanin-type glycopeptides. oup.comoup.com
Similarly, the producer of the A47934 glycopeptide, Streptomyces toyocaensis, contains van-like genes, and disruption of its vanA homolog leads to increased sensitivity to glycopeptides. oup.com These findings underscore that cell wall remodeling is a key self-resistance strategy in glycopeptide-producing actinomycetes.
Comparative Analysis of Resistance Mechanisms across the Glycopeptide Class
While the alteration of the peptidoglycan precursor terminus is a common theme, the specifics of resistance mechanisms vary across the glycopeptide class and among different bacteria.
| Resistance Phenotype | Precursor Terminus | Inducing Glycopeptide(s) | Resistance Level | Common Genetic Basis |
| VanA | D-Ala-D-Lac | Vancomycin & Teicoplanin | High | Tn1546 (vanHAX) mdpi.commdpi.com |
| VanB | D-Ala-D-Lac | Vancomycin | Variable | Tn1549/1547 (vanHBB XB) mdpi.comasm.org |
| VanC | D-Ala-D-Ser | Vancomycin | Low | vanC operon frontiersin.orgnih.gov |
| VanD | D-Ala-D-Lac | Vancomycin & Teicoplanin | Moderate | vanD operon nih.gov |
| VanE | D-Ala-D-Ser | Vancomycin | Low | vanE operon frontiersin.org |
| VanG | D-Ala-D-Ser | Vancomycin | Low | vanG operon frontiersin.orgnih.gov |
The VanA and VanB phenotypes, both utilizing D-Ala-D-Lac, differ in their induction patterns. VanA-type resistance is inducible by both vancomycin and teicoplanin, whereas VanB-type is typically induced only by vancomycin. mdpi.commdpi.com This difference is due to the specificity of the VanS sensor kinase in the two-component regulatory system that controls the expression of the resistance genes. mdpi.com
In contrast, phenotypes like VanC, VanE, and VanG are characterized by the synthesis of D-Ala-D-Ser precursors, leading to low-level vancomycin resistance and continued susceptibility to teicoplanin. frontiersin.orgnih.gov Some glycopeptide-producing organisms have evolved different strategies. For example, Nonomuraea sp. ATCC 39727, the producer of A40926, lacks a vanHAX cluster and relies on a VanY D,D-carboxypeptidase to cleave the terminal D-Ala from the peptidoglycan precursor, resulting in a tetrapeptide that is a poor substrate for glycopeptide binding. asm.org This highlights the diversity of resistance solutions that have evolved. In some bacteria, a combination of vanHAX and vanY genes may provide the most effective protection. mdpi.com
Derivatives and Analogs of Actaplanin G
Research has been conducted on creating derivatives of the actaplanin (B1258164) complex to explore structure-activity relationships and potentially generate compounds with enhanced properties. Mild acid hydrolysis of the actaplanin complex or its individual components can yield various derivatives by selectively removing sugar moieties. google.comgoogle.com For instance, the hydrolysis of Actaplanin G can produce Actaplanin D1 through the removal of its glucose unit. google.com Additionally, bromine analogs of actaplanin have been prepared and characterized. jst.go.jp The generation of such derivatives is instrumental in understanding the role of different structural components in the antibiotic's activity. d-nb.info
Applications and Research Interest
Methodologies for Isolation from Actinoplanes missouriensis Fermentation Broths
The initial step in obtaining this compound involves its extraction from the fermentation broths of Actinoplanes missouriensis. google.comgoogle.com This process is complicated by the presence of a mixture of several closely related actaplanin factors. wikipedia.org
Extraction and Preliminary Fractionation Techniques
The recovery of the actaplanin complex from the fermentation broth is typically achieved through adsorption chromatography. google.com The crude broth is passed through a resin, which binds the antibiotic components. Elution with a suitable solvent system, such as deionized water, releases the actaplanin complex. google.com The resulting eluate, containing a mixture of actaplanins, is then concentrated and lyophilized to yield a solid, partially purified product. google.com
Chromatographic Separation of the Actaplanin Complex Components
High-performance liquid chromatography (HPLC) is a crucial technique for separating the individual actaplanin components, including this compound, from the complex mixture. wikipedia.orgnih.gov Reverse-phase HPLC, utilizing columns such as C18, is particularly effective. google.com A gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer is commonly employed to achieve separation. google.comoup.com The various actaplanins, including A, B1, B2, B3, C1, and G, can be resolved based on their differential retention times on the chromatographic column. wikipedia.orgnih.gov
Advanced Purification Strategies for Individual Actaplanins, Including this compound
Further purification of individual actaplanins, such as this compound, often requires a combination of chromatographic methods. Preparative HPLC is a key strategy for isolating larger quantities of a specific factor. google.com By collecting the fraction corresponding to the elution time of this compound, a highly purified sample can be obtained. The purity of the isolated this compound is then verified using analytical HPLC.
Comprehensive Structural Elucidation Research of this compound
Determining the precise chemical structure of this compound involves a combination of chemical degradation studies and advanced spectroscopic techniques.
Chemical Hydrolysis Studies and Characterization of the Pseudo-aglycone
Controlled acid hydrolysis is a fundamental technique used to break down the complex structure of this compound. google.com This process selectively cleaves the glycosidic bonds, releasing the constituent sugar molecules and the core peptide structure, known as the pseudo-aglycone. nih.govjst.go.jp
Mild acid hydrolysis of this compound, for instance by heating in an aqueous solution at a pH of 1.80-1.85, results in the removal of its glucose moiety, yielding Actaplanin D1 as the major hydrolysis product. google.com Complete acidic hydrolysis of actaplanins leads to the formation of the core pseudo-aglycone. google.com Methanolysis can also be employed for the selective removal of neutral sugars, isolating the actaplanin pseudo-aglycone which retains the amino sugar group. nih.govjst.go.jp The pseudo-aglycone is the common core peptide structure shared by all actaplanins. nih.govjst.go.jp
| Hydrolysis Product | Description |
| Actaplanin D1 | The major product formed by the removal of the R1 glucose from this compound. |
| Pseudo-aglycone | The core peptide nucleus obtained after complete removal of all sugar moieties. |
Spectroscopic Techniques for Core Peptide and Sugar Moiety Determination (e.g., ¹H NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for elucidating the detailed structure of this compound. nih.govjst.go.jp By analyzing the ¹H NMR spectrum, scientists can gain insights into the connectivity of atoms within the molecule, including the structure of the peptide core and the nature and attachment points of the sugar residues. drugfuture.comjst.go.jp
Hydrolytic experiments have revealed that this compound, like other actaplanins, is composed of the same peptide core, an amino sugar (identified as L-ristosamine), and varying amounts of neutral sugars such as glucose, mannose, and rhamnose. wikipedia.orgnih.govjst.go.jp The ¹H NMR spectrum of the actaplanin pseudo-aglycone has shown similarities to that of the ristocetin (B1679390) pseudo-aglycone, indicating a related core structure. nih.govjst.go.jp The differentiation between the various actaplanins, including this compound, arises from their unique neutral sugar compositions. nih.govjst.go.jp
| Component | Found in this compound |
| Peptide Core | Yes |
| L-ristosamine | Yes |
| Glucose | Yes |
| Mannose | Yes |
| Rhamnose | No |
Identification and Linkage Analysis of Component Sugars (Glucose, Mannose, Rhamnose, L-Ristosamine)
This compound is a member of the actaplanin complex, a group of glycopeptide antibiotics produced by the bacterium Actinoplanes missouriensis. nih.govwikipedia.org Like other actaplanins, its structure is comprised of a central peptide core, an amino sugar, and several neutral sugar units. nih.govjst.go.jp The differentiation between the various actaplanin factors (A, B1, B2, B3, C1, and G) arises from the variations in their neutral sugar composition. nih.govjst.go.jp
Through hydrolytic experiments, the component sugars of the actaplanin complex have been identified. nih.gov The amino sugar present in all actaplanins, including this compound, has been conclusively identified as L-ristosamine. nih.govjst.go.jp The neutral sugars found within the complex are glucose, mannose, and rhamnose. wikipedia.orgjst.go.jp
The specific sugar composition of this compound has been determined through structural studies and analysis of its hydrolysis products. google.com this compound contains one unit of L-ristosamine, one unit of glucose, and one unit of mannose. Rhamnose is not a component of this compound. google.com The sugars are attached to the peptide core via phenolic hydroxyl groups. google.com
Controlled acid hydrolysis of this compound results in the selective removal of its sugar moieties. The primary hydrolysis product of this compound is Actaplanin D₁, which is formed by the removal of a single glucose unit. google.com This finding is crucial for determining the linkage of the sugars. The structure of the actaplanin pseudo-aglycone (the peptide core with the L-ristosamine sugar attached) has three primary points for neutral sugar attachment, designated R₁, R₂, and R₃. google.com In this compound, the R₁ position is occupied by glucose, the R₂ position by mannose, and the R₃ position is hydrogen. google.com
Table 1: Component Sugars of this compound
| Sugar Type | Component Name | Molar Ratio in this compound | Attachment Position on Core |
|---|---|---|---|
| Amino Sugar | L-Ristosamine | 1 | Core Peptide |
| Neutral Sugar | Glucose | 1 | R₁ |
| Neutral Sugar | Mannose | 1 | R₂ |
Determination of Peptide Core Composition and Interconnections
All components of the actaplanin complex, including this compound, are built upon an identical peptide core, also referred to as the aglycone. nih.govjst.go.jpepa.gov This core is a complex heptapeptide (B1575542) composed of aromatic amino acids. jst.go.jpresearchgate.net The structural elucidation of this core has been aided by techniques such as ¹H NMR spectroscopy and by comparing it to related, well-characterized glycopeptide antibiotics like ristocetin and teicoplanin. nih.govacs.orgsci-hub.ru
Methanolysis of the actaplanin complex selectively removes the neutral sugars (glucose, mannose, rhamnose) while leaving the amino sugar, L-ristosamine, attached to the peptide backbone. nih.govjst.go.jp This resulting structure is known as the actaplanin pseudo-aglycone. nih.govjst.go.jp The ¹H NMR spectrum of the actaplanin pseudo-aglycone shows significant similarities to that of the ristocetin pseudo-aglycone, indicating a closely related structural framework. nih.govjst.go.jp
The peptide core features extensive cross-linking between the aromatic side chains of its constituent amino acids, creating a rigid, basket-like conformation. This complex, three-dimensional structure is a hallmark of the vancomycin-group of antibiotics and is essential for its biological activity. acs.org While detailed amino acid sequencing is complex, it is understood that the core contains chlorine-substituted phenyl groups and biphenyl (B1667301) ether linkages, characteristic of this antibiotic class. acs.org
Table 2: Characteristics of the Actaplanin Peptide Core
| Property | Description | Source |
|---|---|---|
| Composition | Heptapeptide composed of aromatic amino acids. | jst.go.jpresearchgate.net |
| Commonality | Identical across all actaplanin factors (A, B₁, B₂, B₃, C₁, G). | nih.govwikipedia.org |
| Key Derivative | Actaplanin Pseudo-aglycone (Peptide core + L-ristosamine). | nih.govjst.go.jp |
| Structural Analogs | Ristocetin, Teicoplanin, Vancomycin (B549263). | nih.govacs.org |
Producer Microorganism: Actinoplanes missouriensis and its Biotechnological Significance
Actinoplanes missouriensis is a Gram-positive, filamentous bacterium found in soil. nite.go.jp This microorganism is of significant biotechnological interest due to its capacity to produce a variety of secondary metabolites, including the actaplanin complex of antibiotics. nite.go.jpmdpi.comgxams.ac.cn Strains of A. missouriensis, such as ATCC 31681 and ATCC 31683, are specifically cultivated for the production of actaplanins, including this compound. google.comgoogle.com The production is typically carried out under submerged aerobic fermentation conditions. google.com The temperature for optimal growth and antibiotic production is generally between 20°C and 40°C, with 30°C being noted as ideal for maximizing the yield of certain factors. google.comgoogle.com The biotechnological importance of A. missouriensis lies in its genetic potential to synthesize these complex molecules, which have applications in animal health. nite.go.jpgoogle.com
Elucidation of the Biosynthetic Pathway of the Glycopeptide Scaffold
The core of this compound is a heptapeptide scaffold, a common feature of glycopeptide antibiotics. mdpi.com This peptide backbone is composed of both proteinogenic and non-proteinogenic amino acids, such as 3,5-dihydroxyphenylglycine (Dpg) and 4-hydroxyphenylglycine (Hpg). mdpi.com The assembly of this scaffold is not carried out by ribosomes but by large, multi-domain enzymes known as nonribosomal peptide synthetases (NRPSs). mdpi.comwikipedia.org These NRPS enzymes function as an assembly line, where modules are responsible for the selection, activation, and condensation of specific amino acids to build the peptide chain. wikipedia.orgbiorxiv.orgd-nb.info Following its synthesis on the NRPS template, the linear peptide undergoes significant structural modifications. Key among these is the oxidative cross-linking of the aromatic side chains of the amino acid residues, a process catalyzed by cytochrome P450 monooxygenases. mdpi.comcore.ac.uk This cross-linking creates a rigid, basket-like structure that is crucial for the antibiotic's biological activity. core.ac.uk
Genetic Basis of this compound Production
The production of this compound is orchestrated by a dedicated set of genes clustered together on the bacterial chromosome.
Identification and Characterization of Biosynthesis Gene Clusters (BGCs)
The genes required for the biosynthesis of glycopeptide antibiotics like actaplanin are typically organized into a single biosynthetic gene cluster (BGC). mdpi.comnih.govmdpi.com These clusters contain all the necessary genetic information for the synthesis of the peptide scaffold, its subsequent modifications, regulation of the pathway, and even resistance mechanisms to protect the producing organism. nih.govnih.gov The identification and analysis of the actaplanin BGC in A. missouriensis have been pivotal in understanding how this complex molecule is assembled. researchgate.net Comparative analysis of different glycopeptide BGCs has revealed a conserved organization, with genes for the NRPS, tailoring enzymes, and regulatory proteins often found in close proximity. mdpi.comnih.gov
Genes Encoding Nonribosomal Peptide Synthetases (NRPS) and Tailoring Enzymes
At the heart of the actaplanin BGC are the genes encoding the nonribosomal peptide synthetases (NRPS). wikipedia.orgd-nb.info These massive enzymes are modular in nature, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. biorxiv.orgnih.gov A typical NRPS module contains several domains, including an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the growing peptide, and a condensation (C) domain for peptide bond formation. biorxiv.orgnih.govbeilstein-journals.org
In addition to the NRPS genes, the BGC contains a suite of genes for "tailoring enzymes" that modify the peptide scaffold. nih.govdntb.gov.ua These enzymes include oxidases (like cytochrome P450s) for cross-linking, glycosyltransferases for attaching sugar moieties, and halogenases for adding chlorine atoms. nih.govmcmaster.ca
Transcriptional Regulation and Expression Dynamics of Biosynthetic Genes
The expression of the actaplanin biosynthetic genes is tightly regulated to coincide with specific growth phases of the bacterium. researchgate.netnih.gov The regulation of secondary metabolite production in actinomycetes is complex, often involving both pathway-specific regulators located within the BGC and global regulators that respond to broader physiological cues. nih.gov Studies on related antibiotic BGCs in Actinoplanes species have shown that the transcription of biosynthetic genes often decreases significantly as the culture enters the stationary phase, correlating with a cessation of antibiotic production. researchgate.netnih.gov The expression dynamics can be influenced by various factors, and understanding these regulatory networks is crucial for optimizing antibiotic yields. researchgate.netnih.gov
Enzymatic Mechanisms Involved in Glycosylation and Halogenation Steps
Halogenation: The structure of actaplanin includes chlorine atoms, which are incorporated by halogenating enzymes encoded within the BGC. wikipedia.org These enzymes, often flavin-dependent halogenases or haloperoxidases, catalyze the electrophilic halogenation of specific aromatic residues on the peptide backbone. mdpi.comnih.govfrontiersin.org This halogenation step is one of the many tailoring reactions that contribute to the structural diversity and biological activity of the final actaplanin molecule. mcmaster.ca
Analytical and Research Methodologies for Actaplanin G Studies
Advanced Chromatographic Techniques for Analysis and Quantification (e.g., HPLC, Preparative TLC)
Chromatographic methods are fundamental for isolating Actaplanin (B1258164) G from the multi-component actaplanin complex and for its quantification. jst.go.jp High-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) are particularly significant in this regard.
High-performance liquid chromatography is a key technique used to demonstrate that the antibiotic substance produced by Actinoplanes missouriensis, initially known as A4696, is a complex composed of several individual actaplanins, including Actaplanin G. jst.go.jpnih.gov Reverse-phase HPLC (RP-HPLC) is often employed for the separation and analysis of these glycopeptides. google.com The structures of the various actaplanin factors have been determined in part through HPLC analysis, specifically by comparing their retention times. google.com In a typical analytical setup, a C18 column is used as the stationary phase, which effectively separates the different, yet structurally similar, actaplanin compounds. googleapis.comjapsonline.com
Preparative thin-layer chromatography (TLC) serves as a method for the purification of larger quantities of material, which can then be used for structural analysis or biological assays. obrnutafaza.hrsilicycle.com For the analysis of actaplanin, a cellulose (B213188) thin layer is used, which is developed in a solvent system such as a methanol-chloroform-ammonium hydroxide (B78521) mixture. nih.gov This technique can increase the sensitivity of determination by concentrating the actaplanin components into a single spot for subsequent detection. nih.gov Preparative plates utilize thicker adsorbent layers (500 to 2000 microns) compared to analytical plates (around 250 microns), allowing for the application of larger sample volumes. obrnutafaza.hraga-analytical.com.pl After the separation (development), the specific bands corresponding to the compound of interest can be scraped from the plate, and the compound is recovered by eluting it from the adsorbent with a strong solvent. obrnutafaza.hr
| Technique | Application for this compound | Key Findings/Parameters |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and identification of individual actaplanins from the A4696 complex. jst.go.jpnih.gov | - Confirmed the multi-component nature of the actaplanin complex. jst.go.jpnih.gov |
| Preparative Thin-Layer Chromatography (TLC) | Purification and concentration of actaplanin components for further analysis. nih.govi.moscow | - Stationary Phase: Cellulose. nih.gov |
Spectroscopic and Spectrometric Methods for Structural Analysis (e.g., NMR, Mass Spectrometry)
Once purified, spectroscopic and spectrometric methods are employed to determine the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), has been instrumental in the structural elucidation of the actaplanins. drugfuture.com Studies on the actaplanin pseudo-aglycone—the core peptide structure shared by all actaplanins, including G—revealed that its ¹H NMR spectrum shared many similarities with that of the ristocetin (B1679390) pseudo-aglycone. jst.go.jpnih.gov This comparison was crucial in concluding that the aglycone of actaplanin is a complex peptide composed of aromatic amino acids. jst.go.jpnih.gov The complete structures of the actaplanin factors were ultimately determined through a comprehensive study of their NMR spectra, which included decoupling studies and Nuclear Overhauser Effect (NOE) observations. google.com
Biological Assay Systems for Activity and Binding Assessment
To understand the biological function of this compound, various bioassays are utilized to detect its antimicrobial activity and assess its binding affinity to its molecular target.
Bioautography is a technique that combines chromatography with a microbiological assay to detect active antimicrobial compounds. nih.gov In the study of actaplanin, a bioautographic method was developed for its identification and semiquantification. nih.gov The procedure involves chromatographically separating the sample on a TLC plate, which is then placed in contact with an agar (B569324) medium inoculated with a susceptible test organism. nih.gov For actaplanin, Bacillus subtilis is commonly used as the test organism. nih.gov After incubation, zones of growth inhibition appear on the agar corresponding to the location of the antibiotic on the chromatogram, allowing for detection of the active components. nih.gov Bioautographic studies were used to show that during hydrolysis of the actaplanin complex, a mixture of antimicrobially active hydrolysis products was obtained that retained the antimicrobial spectrum of the parent complex. jst.go.jpnih.gov
Competitive binding assays are used to quantify glycopeptide antibiotics and assess their binding affinity. nih.govuwyo.edu A Solid-Phase Enzyme-Receptor Assay (SPERA) was developed for glycopeptide antibiotics of the vancomycin (B549263) class, including actaplanin. nih.govcapes.gov.br This assay leverages the mechanism of action of these antibiotics, which involves binding to acyl-D-alanyl-D-alanine, a key component in the cell walls of growing bacteria. nih.gov In the SPERA, various glycopeptide antibiotics compete with an enzyme-labeled standard (such as enzyme-labeled teicoplanin) for a limited number of binding sites on a synthetic receptor analog (albumin-epsilon-aminocaproyl-D-alanyl-D-alanine) coated on a solid phase. nih.gov The results showed that different antibiotics produced distinct competition curves. nih.gov Notably, actaplanin was found to be the strongest competitor among the tested antibiotics, which also included vancomycin, ristocetin, and teicoplanin. nih.govresearchgate.net
| Antibiotic | Competitive Strength in SPERA |
|---|---|
| Actaplanin | Strongest competitor |
| Vancomycin | Weakest competitor |
| Teicoplanin | Intermediate competitor |
| Ristocetin | Intermediate competitor |
In vitro susceptibility testing is essential for determining the antimicrobial spectrum of an antibiotic. biomerieux.com These tests measure the minimum concentration of a drug required to inhibit the growth of a specific microorganism (in vitro). msdmanuals.comnih.gov The actaplanin complex, including this compound, is known to be a broad-spectrum antibiotic primarily active against Gram-positive bacteria. jst.go.jpnih.gov Standardized methods, such as broth dilution or agar dilution, are used to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. woah.org The results of these tests, which expose standardized concentrations of bacteria to varying concentrations of the antibiotic, help to establish the general efficacy and spectrum of activity. msdmanuals.com Hydrolytic experiments on the actaplanin complex have shown that the resulting aglycone products retain the antimicrobial spectrum of the parent antibiotics. jst.go.jpresearchgate.net
Future Research Directions and Unexplored Potential of Actaplanin G
Advancements in Biosynthetic Engineering for Enhanced Production and Novel Analog Discovery
The production of Actaplanin (B1258164) G, a complex glycopeptide antibiotic, by Actinoplanes missouriensis presents opportunities for optimization through biosynthetic engineering. nih.govepa.gov Current research focuses on manipulating the biosynthetic gene clusters responsible for its production to increase yields and generate novel analogs with improved therapeutic properties. The complex of actaplanins, including A, B1, B2, B3, C1, and G, all share the same peptide core and an amino sugar, but differ in their neutral sugar composition. nih.gov This variation suggests that modifying the glycosylation steps is a promising strategy for creating new derivatives. nih.gov
Strategies for enhancing production often involve the overexpression of key biosynthetic genes or the manipulation of regulatory elements within the Actinoplanes genome. nih.gov For instance, increasing the expression of genes encoding enzymes for precursor supply or the core non-ribosomal peptide synthetase (NRPS) machinery could lead to higher titers of Actaplanin G. Furthermore, the generation of novel analogs can be achieved by introducing engineered enzymes into the biosynthetic pathway or by expressing the entire pathway in a heterologous host that may provide different building blocks or modifying enzymes. researchgate.net This approach, known as combinatorial biosynthesis, has been successful in creating derivatives of other complex natural products. tandfonline.com
The exploration of enzymes with relaxed substrate specificity within the this compound pathway could also be a fruitful area of research. nih.gov By feeding the producing organism with synthetic precursors or by genetically modifying enzymes to accept alternative substrates, it may be possible to generate a library of novel this compound analogs. These new compounds could then be screened for enhanced activity against resistant pathogens or for improved pharmacokinetic properties.
Strategies for Overcoming Glycopeptide Resistance and Developing Potentiators
The emergence of resistance to glycopeptide antibiotics, such as vancomycin (B549263), poses a significant threat to public health. mdpi.comnih.govkoreamed.org Resistance in bacteria like enterococci and staphylococci often arises from the expression of van genes, which alter the antibiotic's target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). mdpi.comasm.org This modification reduces the binding affinity of the glycopeptide to its target. mdpi.comnumberanalytics.com
One strategy to overcome this resistance is the development of second-generation glycopeptides with dual mechanisms of action. mdpi.com For example, derivatives like oritavancin (B1663774) not only inhibit cell wall biosynthesis but also disrupt the bacterial cell membrane. mdpi.comkoreamed.org Similar modifications to the this compound scaffold could yield compounds that are effective against vancomycin-resistant strains.
Another promising approach is the development of antibiotic potentiators. nih.gov These are compounds that, while having little to no intrinsic antimicrobial activity, can restore the effectiveness of an existing antibiotic when used in combination. nih.gov For this compound, potentiators could function by inhibiting the enzymes responsible for resistance, such as the VanA, VanH, and VanX proteins. rsc.org Research into synthetic inhibitors of these resistance enzymes is an active area of investigation. rsc.org Furthermore, potentiators could target other cellular processes that, when disrupted, make the bacteria more susceptible to this compound. This could include agents that increase cell membrane permeability or inhibit efflux pumps. nih.gov
Table 1: Key Glycopeptide Resistance Mechanisms and Potential Counter-Strategies
| Resistance Mechanism | Description | Potential Counter-Strategy for this compound |
| Target Modification (e.g., vanA, vanB) | Alteration of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Lac, reducing antibiotic binding affinity. mdpi.comnih.gov | Development of this compound analogs with enhanced binding to the modified target or a dual mechanism of action. |
| Cell Wall Thickening | Increased layers of peptidoglycan can trap the antibiotic, preventing it from reaching its target. numberanalytics.com | Combination therapy with agents that disrupt cell wall integrity or potentiators that increase antibiotic penetration. |
| D,D-carboxypeptidase activity | Cleavage of the terminal D-alanine from the peptidoglycan precursor, creating a poor substrate for glycopeptide binding. asm.org | Design of this compound derivatives that are less susceptible to this enzymatic activity or inhibitors of the D,D-carboxypeptidase. |
Exploration of Cryptic Biosynthetic Pathways in Actinoplanes missouriensis
The genome of Actinoplanes missouriensis likely harbors numerous "cryptic" or "silent" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. ontosight.ainih.govmdpi.com These unexpressed pathways represent a vast and untapped reservoir of potentially novel bioactive compounds, including new antibiotics. nih.govmdpi.com Genome mining approaches, which involve the computational analysis of genomic data to identify BGCs, are essential tools for uncovering this hidden chemical diversity. nih.gov
Activating these cryptic pathways can be achieved through various strategies. One approach is to alter the cultivation conditions of A. missouriensis, as changes in media composition, temperature, or aeration can sometimes trigger the expression of silent gene clusters. Another strategy involves genetic manipulation, such as the overexpression of pathway-specific transcriptional activators or the deletion of repressive regulatory elements. mdpi.com Furthermore, heterologous expression, where the entire BGC is cloned and expressed in a well-characterized host organism, can be a powerful method for producing the encoded metabolite. researchgate.net
The discovery of novel compounds from these cryptic pathways in A. missouriensis could lead to the identification of new chemical scaffolds with unique biological activities. tandfonline.com These compounds could serve as new antibiotic leads or as a source of novel enzymes for biocatalysis and synthetic biology applications. tandfonline.comresearchgate.net
Deeper Elucidation of Regulatory Networks Governing Actaplanin Production and Resistance
The production of this compound and the mechanisms of self-resistance in Actinoplanes missouriensis are controlled by complex gene regulatory networks (GRNs). nih.govnih.gov Understanding these networks is crucial for rationally engineering the strain to improve antibiotic yield and for gaining insights into how resistance develops. elifesciences.org These networks involve a variety of regulatory proteins, such as transcription factors and signal transducers, that respond to internal and external cues to control gene expression. elifesciences.orgfrontiersin.org
Research in this area aims to identify the key regulatory genes and their interactions within the GRN. nih.gov This can be accomplished through a combination of genetic, biochemical, and systems biology approaches. For example, deleting or overexpressing specific regulatory genes and observing the effect on this compound production can reveal their function. researchgate.net Techniques like chromatin immunoprecipitation sequencing (ChIP-seq) can identify the direct targets of transcription factors, helping to map the regulatory connections within the network. asm.org
A deeper understanding of these regulatory circuits could enable the targeted manipulation of the network to enhance this compound biosynthesis. researchgate.net For example, if a negative regulator (repressor) of the biosynthetic gene cluster is identified, its deletion could lead to a significant increase in antibiotic production. Conversely, identifying and overexpressing a positive regulator could have a similar effect. Furthermore, studying the regulation of resistance genes can provide insights into how the organism protects itself from the antibiotic it produces, which could inform strategies for combating resistance in pathogenic bacteria. asm.orgresearchgate.net
Design and Synthesis of this compound-Based Hybrid Molecules
The creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked, is an emerging strategy in drug discovery to develop compounds with enhanced activity or novel mechanisms of action. mdpi.comnih.govpharmedicopublishers.com Designing and synthesizing this compound-based hybrids could lead to new antibiotics that overcome existing resistance mechanisms. nih.gov
Another strategy is to conjugate this compound with molecules that can potentiate its activity. This could include molecules that increase the permeability of the bacterial cell membrane, allowing for better penetration of the antibiotic, or molecules that inhibit resistance enzymes. nih.gov The synthesis of these hybrid compounds requires sophisticated chemical methods to ensure that the biological activity of each component is retained or enhanced. mdpi.com The resulting hybrids would then need to be evaluated for their antibacterial activity against a panel of sensitive and resistant bacterial strains. mdpi.com
Application of 'Omics' Technologies (Genomics, Proteomics, Metabolomics) to Actaplanin Research
The application of 'omics' technologies provides a holistic view of the biological processes involved in this compound production and can accelerate research in this area. nih.govnih.govmdpi.comwustl.edu These high-throughput techniques allow for the comprehensive analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics) within a biological system. researchgate.net
Genomics: The complete genome sequence of Actinoplanes missouriensis provides the blueprint for its metabolic capabilities, including the biosynthesis of this compound and other secondary metabolites. ontosight.ai Genomic analysis can be used to identify the this compound biosynthetic gene cluster, as well as other potentially interesting cryptic pathways. nih.gov Comparative genomics can also be used to understand the evolution of glycopeptide biosynthesis and resistance.
Proteomics: Proteomic studies can identify and quantify the proteins that are expressed under different conditions, providing insights into the cellular machinery involved in this compound production. nih.gov For example, comparing the proteome of a high-producing strain to a low-producing strain could reveal key enzymes or regulatory proteins that are important for high-yield biosynthesis.
Metabolomics: Metabolomics involves the comprehensive analysis of the small molecules (metabolites) within a cell or organism. nih.gov This technology can be used to identify the metabolic precursors of this compound and to understand how metabolic fluxes are directed towards its biosynthesis. Metabolomic profiling can also be used to discover novel natural products and to monitor the effects of genetic or environmental perturbations on the cell's metabolism.
Integrating data from these different 'omics' platforms can provide a more complete picture of the complex biological system that produces this compound. mdpi.com This integrated approach, often referred to as systems biology, can be used to build predictive models of metabolism and to guide the rational design of strategies for improving antibiotic production and discovering novel compounds. nih.gov
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for initial studies on Actaplanin G’s effects on livestock performance?
- Methodological Guidance :
- Begin with controlled trials using randomized block designs to minimize confounding variables. For example, in cattle studies, group animals by initial weight and allocate them to control/treatment groups with varying this compound doses (e.g., 0, 171, 257, 343 mg/head/day) .
- Include baseline measurements (e.g., daily weight gain, feed intake) and standardize environmental factors (e.g., pasture rotation schedules, supplementary feed). Use ANOVA or mixed-effects models to analyze dose-response relationships .
- Replicate methodologies from prior studies (e.g., Lomas 1984) to ensure comparability, but adjust parameters like cattle breed or pasture type to address ecological validity .
Q. How can researchers validate the biochemical mechanism of this compound in enhancing volatile fatty acid production?
- Methodological Guidance :
- Conduct in vitro assays using rumen fluid samples to measure short-chain fatty acids (SCFAs) via gas chromatography. Compare samples treated with this compound against controls to quantify changes in propionate, acetate, and butyrate ratios .
- Pair in vitro results with in vivo trials to confirm translational relevance. For example, correlate SCFA profiles from rumen samples with weight gain data in cattle .
- Use isotopic labeling (e.g., ¹³C-glucose) to trace metabolic pathways and identify enzymatic targets influenced by this compound .
Q. What strategies are recommended for conducting a literature review on this compound’s agricultural applications?
- Methodological Guidance :
- Prioritize peer-reviewed studies indexed in databases like PubMed, Web of Science, or CAB Abstracts using keywords: "this compound," "glycopeptide feed additive," "ruminant performance," and "volatile fatty acids."
- Apply inclusion/exclusion criteria (e.g., studies post-1980, controlled trials with sample sizes ≥30) to filter low-quality evidence. Use tools like PRISMA flow diagrams to document screening processes .
- Synthesize findings in tables comparing variables such as dosage efficacy, trial duration, and statistical significance (e.g., Table 1: Lomas 1984 trials A and B) .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound trials, such as variable weight gain outcomes across studies?
- Methodological Guidance :
- Perform meta-regression analysis to identify moderators (e.g., cattle breed, pasture quality) explaining heterogeneity. For example, Lomas (1984) observed higher gains in Hereford vs. Angus cattle at 257 mg/head/day, suggesting breed-specific responses .
- Conduct sensitivity analyses to assess dose thresholds. In Trial B, 171 mg/head/day improved gains by 12.6%, but 257 mg/head/day underperformed—indicating a non-linear dose-response relationship requiring re-evaluation .
- Validate findings using multi-center trials with standardized protocols to reduce inter-study variability .
Q. What advanced statistical methods are suitable for optimizing this compound dosing regimens in heterogeneous cattle populations?
- Methodological Guidance :
- Apply machine learning models (e.g., random forests) to predict optimal doses based on variables like age, weight, and metabolic profiles. Train models on historical data (e.g., Lomas 1984 datasets) .
- Use Bayesian adaptive designs to dynamically adjust doses during trials, minimizing resource waste while maximizing efficacy .
- Incorporate economic analysis (e.g., cost-benefit ratios) to balance performance gains against additive costs, ensuring practical applicability .
Q. How can researchers ensure reproducibility when scaling this compound trials from experimental to commercial pasture systems?
- Methodological Guidance :
- Implement precision agriculture tools (e.g., GPS collars, IoT sensors) to monitor real-time feed intake, activity levels, and environmental conditions in large-scale trials .
- Establish quality control protocols for this compound formulation stability under field conditions (e.g., humidity, temperature). Use HPLC to verify active compound integrity .
- Publish raw datasets and analytical code in repositories like Figshare or Zenodo to enable independent validation .
Data Management and Ethical Considerations
Q. What frameworks guide the formulation of rigorous research questions for this compound studies?
- Methodological Guidance :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example, "Does this compound improve feed efficiency in drought-stressed pastures?" addresses novelty and relevance .
- Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses: Population: Grazing steers; Intervention: 171 mg/head/day this compound; Comparison: Untreated controls; Outcome: Daily weight gain .
Q. How should researchers design data management plans (DMPs) for long-term this compound trials?
- Methodological Guidance :
- Outline data types (e.g., weight metrics, SCFA profiles), storage formats (CSV, .xlsx), and backup protocols (cloud + physical storage) in DMPs. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Address ethical compliance: Obtain IACUC approval for animal trials and document welfare measures (e.g., humane endpoints, veterinary oversight) .
Tables
Table 1: Key Findings from Lomas (1984) this compound Trials
| Trial | Dose (mg/head/day) | Cattle Breed | Avg. Daily Gain (lbs) | Improvement vs. Control |
|---|---|---|---|---|
| A | 255 | Hereford | 2.3 | 15.0% |
| B | 171 | Angus | 2.2 | 12.6% |
| B | 257 | Angus | 1.9 | -5.7% |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
